molecular formula C10H14ClNO B3262046 2-((4-Chlorobenzyl)(methyl)amino)ethanol CAS No. 35113-60-1

2-((4-Chlorobenzyl)(methyl)amino)ethanol

Cat. No.: B3262046
CAS No.: 35113-60-1
M. Wt: 199.68 g/mol
InChI Key: LAYGEPQQXIGSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorobenzyl)(methyl)amino)ethanol is an organic compound that features a benzyl group substituted with a chlorine atom, a methyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)(methyl)amino)ethanol typically involves the reaction of 4-chlorobenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: 4-chlorobenzyl chloride reacts with methylamine to form 4-chlorobenzylmethylamine.

    Step 2: The resulting 4-chlorobenzylmethylamine is then reacted with ethylene oxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)(methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-((4-Chlorobenzyl)(methyl)amino)acetaldehyde or 2-((4-Chlorobenzyl)(methyl)amino)acetic acid.

    Reduction: Formation of 2-((4-Chlorobenzyl)(methyl)amino)ethane.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorobenzyl)(methyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Bromobenzyl)(methyl)amino)ethanol: Similar structure but with a bromine atom instead of chlorine.

    2-((4-Fluorobenzyl)(methyl)amino)ethanol: Similar structure but with a fluorine atom instead of chlorine.

    2-((4-Methylbenzyl)(methyl)amino)ethanol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-((4-Chlorobenzyl)(methyl)amino)ethanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-12(6-7-13)8-9-2-4-10(11)5-3-9/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYGEPQQXIGSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-methylethanolamine (21.2 g), 4-chlorobenzyl chloride (35.0 g) and xylene (100 ml) was stirred and boiled under reflux for 7 hours. The mixture was allowed to cool to ambient temperature and the solid mass was dissolved in 2M hydrochloric acid. The aqueous phase was separated off, washed with ether, basified with 2M sodium hydroxide solution and extracted with dichloromethane to give an oil which was distilled at 120°-125° C. at 0.3 mbar to give N-(4-chlorobenzyl)-N-methylethanolamine.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Chlorobenzyl)(methyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-((4-Chlorobenzyl)(methyl)amino)ethanol
Reactant of Route 3
Reactant of Route 3
2-((4-Chlorobenzyl)(methyl)amino)ethanol
Reactant of Route 4
Reactant of Route 4
2-((4-Chlorobenzyl)(methyl)amino)ethanol
Reactant of Route 5
Reactant of Route 5
2-((4-Chlorobenzyl)(methyl)amino)ethanol
Reactant of Route 6
Reactant of Route 6
2-((4-Chlorobenzyl)(methyl)amino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.